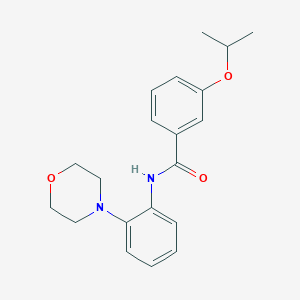
N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethoxybenzamide, also known as BDMC, is a synthetic compound that has been studied for its potential use in cancer treatment. BDMC belongs to a class of compounds known as benzamides, which have been shown to have anticancer properties.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethoxybenzamide is not fully understood. However, studies have shown that N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethoxybenzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, which ultimately leads to the inhibition of cancer cell growth.
Biochemical and physiological effects:
N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethoxybenzamide inhibits the activity of HDACs, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethoxybenzamide has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethoxybenzamide has anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethoxybenzamide has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. In addition, N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethoxybenzamide has been shown to have anticancer properties, making it a potentially useful compound for cancer research. However, there are also limitations to the use of N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethoxybenzamide in lab experiments. It is a synthetic compound that may not accurately reflect the complexity of natural compounds. In addition, the mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethoxybenzamide is not fully understood, which may limit its usefulness in certain types of research.
Orientations Futures
There are a number of future directions for research on N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethoxybenzamide. One area of research is the development of N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethoxybenzamide analogs with improved anticancer properties. Another area of research is the investigation of the potential use of N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethoxybenzamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. In addition, further research is needed to fully understand the mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethoxybenzamide and its potential use in cancer treatment.
Méthodes De Synthèse
N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethoxybenzamide can be synthesized using a multistep process that involves the reaction of 4-bromo-2,6-dimethylphenol with 3,4-dimethoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with an amine to produce N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethoxybenzamide. The synthesis of N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethoxybenzamide has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethoxybenzamide has been studied for its potential use as an anticancer agent. In vitro studies have shown that N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethoxybenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethoxybenzamide has also been shown to have anti-inflammatory and antioxidant properties. In addition, N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethoxybenzamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
Formule moléculaire |
C17H18BrNO3 |
|---|---|
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H18BrNO3/c1-10-7-13(18)8-11(2)16(10)19-17(20)12-5-6-14(21-3)15(9-12)22-4/h5-9H,1-4H3,(H,19,20) |
Clé InChI |
XWTCUUURDUMUHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=C(C=C2)OC)OC)C)Br |
SMILES canonique |
CC1=CC(=CC(=C1NC(=O)C2=CC(=C(C=C2)OC)OC)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B278476.png)

![3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278484.png)
![N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278485.png)
![N-[4-(acetylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278487.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide](/img/structure/B278488.png)
![N-[3-(isobutyrylamino)phenyl]-4-propoxybenzamide](/img/structure/B278489.png)
![N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B278492.png)
![N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B278493.png)
![2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B278494.png)
![N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B278498.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B278499.png)
![N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278501.png)
![Methyl 4-cyano-3-methyl-5-{[(3-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B278505.png)